1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate CAS 13992-26-2 properties
1-Azido-1-deoxy-beta-D-galactopyranoside tetraacetate CAS 13992-26-2 properties
An In-depth Technical Guide to 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate (CAS 13992-26-2)
Prepared by a Senior Application Scientist
Introduction: A Versatile Glycosylation Building Block
1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is a pivotal chemical tool in the fields of glycoscience, bioconjugation, and drug development.[1] Its structure is ingeniously designed for versatility: the galactopyranoside core serves as a biologically relevant scaffold, the tetraacetate protecting groups enhance stability and solubility in organic solvents for easier handling in the lab, and the anomeric azide group provides a reactive handle for specific chemical ligation.[1][2] This azide functionality is particularly valuable as it enables highly efficient and specific "click chemistry" reactions, allowing for the covalent attachment of this sugar moiety to a wide array of molecules, from small fluorescent probes to large proteins and nanoparticles.[1][2] This guide provides an in-depth look at its properties, synthesis, reactivity, and critical applications for researchers and drug development professionals.
Physicochemical and Structural Properties
A clear understanding of the compound's properties is essential for its effective use in experimental design. The data below has been consolidated from various suppliers and databases to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 13992-26-2 | [1] |
| Molecular Formula | C₁₄H₁₉N₃O₉ | [1][3] |
| Molecular Weight | 373.32 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 96-99 °C | [4][5] |
| Purity | ≥97% | |
| Optical Rotation | [α]²⁰/D = -14.5° to -17.5° (c=1 in CHCl₃) | [1] |
| Storage Temperature | -20°C to 8°C | [1][4][6] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [1] |
Synthesis and Characterization: A Validated Workflow
The synthesis of glycosyl azides is a cornerstone of carbohydrate chemistry. The most common and reliable route to 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate involves the nucleophilic displacement of an anomeric leaving group from a fully protected galactose precursor. The tetraacetate starting material is readily available and the β-configuration of the azide is thermodynamically favored under many reaction conditions.
Rationale for the Synthetic Approach
The choice of a peracetylated galactose as the starting material is strategic. The acetyl groups protect the hydroxyls from unwanted side reactions and increase the compound's solubility in organic solvents suitable for the reaction. Conversion of the anomeric hydroxyl to a good leaving group, such as a bromide, activates the position for subsequent nucleophilic attack by the azide ion. The use of a phase-transfer catalyst can be instrumental in facilitating the reaction between the organic-soluble sugar and the often aqueous-soluble azide salt.
Caption: Generalized workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
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Activation: Dissolve D-galactose pentaacetate in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a solution of hydrobromic acid in acetic acid dropwise at 0°C.
-
Expertise: This step generates the thermodynamically unstable but kinetically reactive acetobromo-α-D-galactose. The cold temperature controls the reaction rate and minimizes degradation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Trustworthiness: The washing steps are critical to remove excess acid and inorganic salts, which could interfere with the subsequent azide displacement.
-
-
Azide Displacement: Concentrate the dried organic layer under reduced pressure. Redissolve the crude glycosyl bromide in a solvent like acetonitrile. Add sodium azide (NaN₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Reaction: Heat the mixture gently (e.g., to 50-60°C) and stir overnight. The reaction progress can again be monitored by TLC.
-
Purification: After the reaction is complete, filter off any solids and concentrate the filtrate. Purify the resulting residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions and evaporate the solvent. Confirm the identity and purity of the final white solid product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[1]
Core Reactivity: The Power of Click Chemistry
The true utility of this compound lies in the bioorthogonal reactivity of its azide group.[2] It is a premier substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction in the "click chemistry" arsenal.[7] This reaction is highly efficient, specific, and forms a stable triazole linkage, making it ideal for bioconjugation in complex environments.[1][2]
Caption: The CuAAC reaction creates a stable triazole bridge between molecules.
Experimental Protocol: CuAAC Bioconjugation
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Preparation: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule (e.g., a protein, peptide, or fluorescent probe) in a suitable buffer (e.g., phosphate buffer).
-
Reagent Addition: Add 1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate (typically 1.5-3 equivalents) from a stock solution in a co-solvent like DMSO.
-
Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A copper-ligand such as TBTA can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Expertise: Pre-mixing the catalyst components ensures the rapid and complete generation of the active Cu(I) species immediately upon addition to the reaction.
-
-
Initiation: Add the freshly prepared catalyst solution to the mixture of the azide and alkyne.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: The resulting glycoconjugate can be purified from excess reagents and catalyst using methods appropriate for the target molecule, such as dialysis, size-exclusion chromatography, or HPLC.
Field-Proven Applications
The ability to easily and specifically attach a galactose moiety to other molecules has profound implications for research and development.
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Drug Development: The compound is used to create glycosylated drugs. Glycosylation can improve a drug's pharmacokinetic properties, such as solubility, stability, and bioavailability. It can also be used to target drugs to specific tissues or cells that express galactose-binding lectins, thereby reducing off-target toxicity.[1][8]
-
Glycobiology: As a versatile tool, it allows researchers to synthesize custom glycoproteins, glycolipids, and glycan arrays.[1] These tools are invaluable for studying carbohydrate-protein interactions, cell signaling, cell-cell recognition, and host-pathogen interactions.[1][2]
-
Bioconjugation and Diagnostics: The azide handle facilitates the conjugation of galactose to reporter molecules (e.g., biotin, fluorophores) or surfaces (e.g., microarrays, nanoparticles). This enables the development of targeted therapies, diagnostic agents, and tools for imaging specific biological processes in clinical settings.[1]
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the compound's stability and the safety of laboratory personnel.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container at -20°C.[4] For short-term use, storage at 0-8°C is also acceptable.[1][6] Protect from moisture and light.
-
Safety: While a specific safety data sheet (SDS) for this exact compound should always be consulted, azides as a class can be energetic. Avoid contact with strong acids or oxidizing agents. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[9]
Conclusion
1-Azido-1-deoxy-β-D-galactopyranoside tetraacetate is more than just a chemical; it is a potent enabler of scientific discovery. Its well-defined structure, stability, and predictable reactivity through click chemistry provide researchers with a reliable method to incorporate a key biological sugar into a vast range of systems. From fundamental glycobiology to the frontier of targeted therapeutics, this compound serves as a critical building block for innovation.
References
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Figure S2. 13 C-NMR spectrum of 1-Azido-1-deoxy-β-D-glucopyranoside tetraacetate, 2. , ResearchGate, [Link]
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1-Azido-1-Deoxy-Beta-D-Galactopyranoside Tetraacetate , CD BioSustainable, [Link]
-
Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose , Taylor & Francis eBooks, [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345) , Human Metabolome Database, [Link]
-
Chemistry For Your FUTURE , TAIWAN LIFE SUPPORT SYSTEMS, INC., [Link]
-
ClICK CHEmIstry , Sumit Biosciences, [Link]
-
Supplementary Information , The Royal Society of Chemistry, [Link]
-
1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose , HKR Biotechlabs, [Link]
-
CHEMICAL RESISTANCE CHART , Adinco, [Link]
-
1-Azido-1-deoxy-β-D-lactopyranoside , Bio Emploi, [Link]
-
1-Azido-1-deoxy-β-D-glucopyranoside , CD BioSciences, [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 1-AZIDO-1-DEOXY-BETA-D-GALACTOPYRANOSIDE TETRAACETATE manufacturers and suppliers in india [chemicalbook.com]
- 5. 1-Azido-1-Deoxy-Beta-D-Galactopyranoside Tetraacetate - CD BioSustainable [sustainable-bio.com]
- 6. 1-Azido-1-deoxy-b-D-galactopyranoside tetraacetate | 13992-26-2 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
